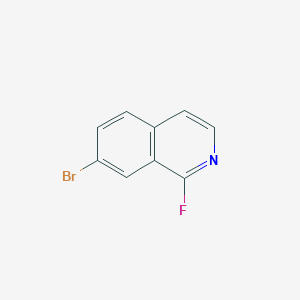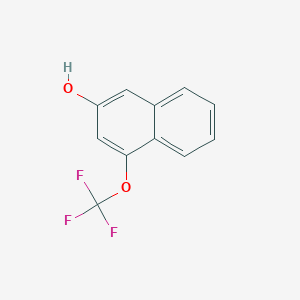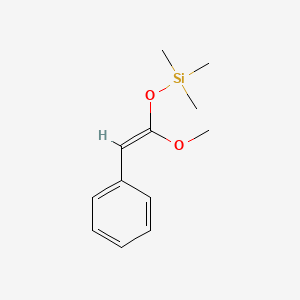
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is an organosilicon compound with the molecular formula C12H18O2Si. It is known for its unique structure, which includes a methoxy group, a phenyl group, and a trimethylsilane group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane typically involves the reaction of trimethylsilyl chloride with (E)-1-methoxy-2-phenylvinyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and recrystallization to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilane group can participate in hydrophobic interactions, while the methoxy and phenyl groups can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-((1-Methoxy-2-phenylvinyl)oxy)dimethylsilane
- (E)-((1-Methoxy-2-phenylvinyl)oxy)ethylsilane
- (E)-((1-Methoxy-2-phenylvinyl)oxy)propylsilane
Uniqueness
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various applications.
Propriétés
Formule moléculaire |
C12H18O2Si |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
[(E)-1-methoxy-2-phenylethenoxy]-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-13-12(14-15(2,3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10+ |
Clé InChI |
OBSDFVRTHOESNN-ZRDIBKRKSA-N |
SMILES isomérique |
CO/C(=C\C1=CC=CC=C1)/O[Si](C)(C)C |
SMILES canonique |
COC(=CC1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



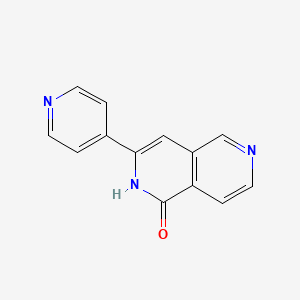

![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)
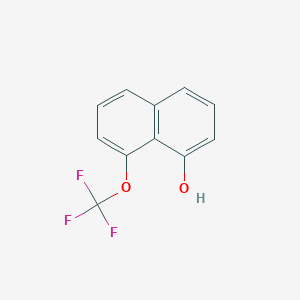
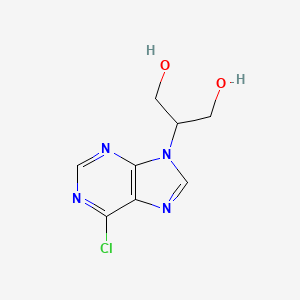




![6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B11880614.png)
